Ranatensin R

Beschreibung

Overview of Amphibian Skin Peptides as a Source of Bioactive Molecules

Amphibian skin is a remarkable and rich source of a wide array of biologically active molecules. cabidigitallibrary.orgmdpi.comresearchgate.net These secretions are a crucial part of the amphibian's defense mechanism against predators and microbial invasion in their diverse habitats. cabidigitallibrary.org The complex chemical cocktail found in the skin includes alkaloids, biogenic amines, steroids, and a vast number of peptides and proteins. mdpi.comresearchgate.net These peptides often exhibit potent and specific biological activities, such as antimicrobial, antiviral, antifungal, and antitumor effects. cabidigitallibrary.orgresearchgate.net

The skin of frogs and toads, particularly from the Hylidae and Ranidae families, is a well-known reservoir for these bioactive peptides. nih.gov These peptides are typically cationic, rich in hydrophobic amino acids, and can adopt an amphipathic α-helical structure, which is often associated with their biological function. mdpi.com The study of these molecules has significant therapeutic potential, offering templates for the development of new drugs for various diseases. researchgate.netfrontiersin.org

Historical Perspective on the Discovery and Nomenclature of Ranatensin (B1678805) Family Peptides

The discovery of the ranatensin family of peptides is rooted in the broader exploration of amphibian skin for novel bioactive compounds. The first peptide in the related bombesin (B8815690) family, bombesin itself, was isolated from the skin of the frog Bombina bombina. pnas.org This discovery paved the way for the identification of similar peptides in other frog species.

Ranatensin was first isolated from the skin of the frog Rana pipiens. pnas.orgmedchemexpress.com Subsequent research led to the identification of a family of related peptides in vertebrates. pnas.org A significant finding was the discovery of a ranatensin-like peptide in the porcine spinal cord, which was named neuromedin B (NMB). pnas.org This established that these amphibian peptides had mammalian counterparts.

The nomenclature of this peptide family is based on their structural similarities, particularly in their C-terminal regions. pnas.org Bombesin-like peptides are generally categorized into three subfamilies: the bombesins, the ranatensins/litorins, and the phyllolitorins. nih.govsemanticscholar.org The ranatensin subfamily is characterized by the C-terminal amino acid sequence -Gly-His-Phe-Met-NH2. nih.govmdpi.com

Current Research Landscape and Gaps Pertaining to Ranatensin R

The current research landscape for bombesin-related peptides, including the ranatensin family, is active, with studies focusing on the discovery of new peptides from various amphibian species and characterizing their pharmacological effects. nih.govmdpi.comresearchgate.net Research often involves molecular cloning to determine the precursor structures of these peptides and in vitro assays to understand their biological activities, such as smooth muscle contraction. nih.govmdpi.com

A significant gap in the provided literature is the lack of specific information on "Ranatensin R." While there is a wealth of data on the ranatensin family, its mammalian homolog neuromedin B, and various newly isolated ranatensins, "Ranatensin R" is not specifically described. This suggests that either it is not a widely studied compound or the designation is not standard. Future research would be needed to isolate, structurally characterize, and determine the specific biological activities of a peptide explicitly named Ranatensin R to understand its unique properties and potential therapeutic applications.

Scope and Objectives of the Academic Research Review

The scope of this academic research review is to provide a comprehensive overview of the chemical compound Ranatensin R within the context of biologically active peptides derived from amphibian skin. The primary objectives are to:

Summarize the role of amphibian skin as a source of bioactive molecules.

Detail the historical discovery and naming conventions of the ranatensin family of peptides.

Elucidate the specific significance of Ranatensin R within its subfamily, based on available scientific literature.

Identify the current state of research and existing gaps in knowledge concerning Ranatensin R.

This review will strictly adhere to the provided outline and will not include information outside of these defined sections and subsections.

Eigenschaften

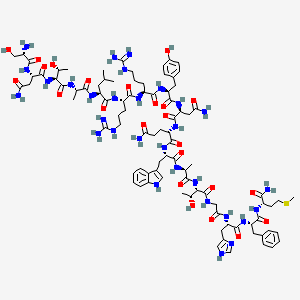

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H134N30O24S/c1-43(2)31-60(113-74(130)44(3)107-88(144)72(47(6)123)120-86(142)66(37-69(94)127)114-76(132)54(91)41-121)81(137)111-57(19-13-28-101-89(96)97)77(133)110-58(20-14-29-102-90(98)99)78(134)115-62(33-49-21-23-52(124)24-22-49)83(139)118-65(36-68(93)126)85(141)112-59(25-26-67(92)125)79(135)117-63(34-50-38-103-55-18-12-11-17-53(50)55)80(136)106-45(4)75(131)119-71(46(5)122)87(143)104-40-70(128)108-64(35-51-39-100-42-105-51)84(140)116-61(32-48-15-9-8-10-16-48)82(138)109-56(73(95)129)27-30-145-7/h8-12,15-18,21-24,38-39,42-47,54,56-66,71-72,103,121-124H,13-14,19-20,25-37,40-41,91H2,1-7H3,(H2,92,125)(H2,93,126)(H2,94,127)(H2,95,129)(H,100,105)(H,104,143)(H,106,136)(H,107,144)(H,108,128)(H,109,138)(H,110,133)(H,111,137)(H,112,141)(H,113,130)(H,114,132)(H,115,134)(H,116,140)(H,117,135)(H,118,139)(H,119,131)(H,120,142)(H4,96,97,101)(H4,98,99,102)/t44-,45-,46+,47+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDJTGMTSFEWAF-XCOGVABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H134N30O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220853 | |

| Record name | Ranatensin R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2052.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70572-93-9 | |

| Record name | Ranatensin R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070572939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranatensin R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Isolation, and Early Characterization Methodologies of Ranatensin R

Methodologies for Extraction and Primary Isolation from Biological Sources (e.g., Rana pipiens skin)

The initial step in studying Ranatensin (B1678805) R involves its extraction from the skin of amphibians. Ranatensin was originally isolated from the northern leopard frog, Rana pipiens, while the specific analogue Ranatensin-R was found in the Korean wrinkled frog, Rana rugosa. novoprolabs.comnih.govmdpi.com The general procedure for extracting peptides from frog skin involves separating the skin from the animal and subjecting it to a solvent extraction process.

Commonly, this involves soaking the skin samples in solutions like methanol (B129727) or ethanol (B145695). e-fas.org Another approach is the use of an acidic extraction medium to preserve peptide integrity and improve yield. The skin secretions can be collected and then acidified, often with trifluoroacetic acid (TFA), which helps to inhibit protease activity and prepare the sample for subsequent purification steps. e-fas.orgnih.gov The crude extract, containing a complex mixture of numerous peptides and other biomolecules, is then concentrated before further purification.

| Method | Description | Source/Target | Reference |

| Solvent Extraction | Soaking of amphibian skin in methanol or ethanol to extract a broad range of compounds. | Frog Skin Peptides | e-fas.org |

| Acidic Extraction | Use of acidified solutions (e.g., with trifluoroacetic acid) to collect skin secretions, which inhibits degradation by endogenous proteases. | Biologically Active Peptides | nih.gov |

| Tissue Homogenization | Mechanical disruption of the skin tissue in a buffer to release cellular contents, including peptides. | Ranatensin-like Peptides | pnas.org |

Chromatographic Techniques Employed for Purification (e.g., Reverse-Phase HPLC)

Following initial extraction, the purification of Ranatensin R from the crude mixture is a multi-step process heavily reliant on chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the principal method used for purifying peptides like Ranatensin R. nih.gov

This technique separates molecules based on their hydrophobicity. The crude extract is passed through a column packed with a nonpolar stationary phase (such as C18 or C4 silica). nih.gov A gradient of an organic solvent, typically acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. nih.goveurogentec.com Less hydrophobic molecules elute first, while more hydrophobic ones, like many peptides, are retained longer.

The process often requires several sequential rounds of HPLC using different columns or gradient conditions to achieve a high degree of purity. nih.gov The fractions collected from the HPLC are then screened for the desired biological activity to identify those containing the peptide of interest.

| Technique | Principle | Application in Ranatensin R Purification | Reference |

| Reverse-Phase HPLC (RP-HPLC) | Separates peptides based on hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., acetonitrile/water gradient). | Primary method for purifying ranatensin-family peptides from crude extracts to near homogeneity. nih.gov | nih.goveurogentec.com |

| Gel Filtration Chromatography | Separates molecules based on size. Larger molecules elute first. | An initial purification step to separate peptides from larger proteins and other macromolecules. | e-fas.org |

| Ion-Exchange Chromatography | Separates molecules based on their net charge. | Can be used as a complementary purification step to RP-HPLC to resolve peptides with similar hydrophobicity but different charges. | eurogentec.com |

Initial Bioactivity Screening Assays Leading to Identification and Structural Confirmation (e.g., smooth muscle assays, receptor binding assays)

Once fractions are collected from chromatographic purification, they must be screened to identify which ones contain the active peptide. The identification of ranatensin-family peptides has historically relied on bioassays that measure their potent physiological effects.

A common initial screening method involves smooth muscle contraction assays. mdpi.com For example, fractions are tested for their ability to induce contraction in isolated tissues such as rat urinary bladder or uterus smooth muscle. researchgate.netmdpi.comresearchgate.net Fractions that show significant activity are selected for further analysis.

Following isolation, structural confirmation is achieved using mass spectrometry. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine the precise molecular mass of the peptide. mdpi.comresearchgate.net Subsequently, tandem mass spectrometry (MS/MS) fragmentation sequencing is employed to determine the primary amino acid sequence of the peptide. mdpi.comresearchgate.net For some ranatensin analogues, receptor binding assays have been used to characterize their interaction with specific cellular targets, such as dopamine (B1211576) receptors. nih.gov

| Assay/Technique | Purpose | Description | Reference |

| Smooth Muscle Assay | Bioactivity Screening | Measures the contractile response of isolated smooth muscle tissues (e.g., rat uterus, bladder) upon application of HPLC fractions. | mdpi.comresearchgate.netnih.gov |

| Receptor Binding Assay | Characterization of Activity | Determines the affinity and selectivity of the isolated peptide for specific receptors, such as dopamine D2 receptors, using radiolabeled ligands. nih.gov | nih.govmdpi.com |

| MALDI-TOF Mass Spectrometry | Structural Analysis | Determines the accurate molecular weight of the purified peptide. | mdpi.comresearchgate.net |

| MS/MS Fragmentation Sequencing | Structural Confirmation | Fragments the peptide and analyzes the resulting ions to determine its precise amino acid sequence. | mdpi.comresearchgate.net |

Challenges Associated with Isolation and Purity Assessment of Ranatensin R

The isolation and purification of Ranatensin R from natural sources present several significant challenges.

Low Abundance: Bioactive peptides are often present in very low concentrations within the source tissue, requiring large amounts of starting material and highly efficient extraction and purification methods. mdpi.com

Complex Mixtures: The crude skin extract is a highly complex cocktail containing hundreds of different peptides and proteins, many with similar physicochemical properties, making separation difficult. pnas.org

Peptide Degradation: Endogenous proteases in the tissue can quickly degrade the target peptide once the tissue is processed, necessitating rapid extraction and the use of protease inhibitors or acidic conditions. mdpi.com

Purity Assessment: Achieving and confirming the purity of the final peptide sample is a critical challenge. The presence of co-eluting impurities, even in small amounts, can confound subsequent biological assays. A significant issue in peptide purification by RP-HPLC is the presence of residual trifluoroacetic acid (TFA) in the final product. novoprolabs.com TFA can alter the results of cell-based experiments and induce unwanted biological responses, complicating the interpretation of bioactivity data. novoprolabs.com Assessing the purity of the initial biological sample is also a challenge, as infiltration by non-target cells can affect the profile of expressed molecules. nih.gov

Advanced Structural Elucidation Techniques and Conformational Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. ethz.ch By analyzing the magnetic properties of atomic nuclei, NMR can be used to determine the primary sequence of amino acids and their spatial arrangement, which constitutes the peptide's secondary structure. ethz.chprotein-nmr.org.uk

One-dimensional (1D) NMR is the foundational NMR experiment. The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule, while the ¹³C NMR spectrum does the same for carbon atoms. organicchemistrydata.orgaiinmr.com

¹H NMR: The proton NMR spectrum of a peptide like Ranatensin (B1678805) R displays signals for each proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment. organicchemistrydata.org For instance, amide protons (N-H) typically resonate downfield (around 7-9 ppm), while protons on aliphatic side chains appear upfield. Integration of the peak areas reveals the relative number of protons contributing to each signal. organicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the peptide backbone and side chains. Carbonyl carbons of the peptide bonds are typically found in the 170-180 ppm region, while Cα and Cβ carbons appear at distinct positions that are characteristic of the specific amino acid residue. pdx.edu These spectra, while often complex, provide a carbon fingerprint of the molecule.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Amino Acid Residues

This table provides generalized chemical shift ranges. Actual values for Ranatensin R would be determined experimentally.

| Amino Acid Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 7.0 - 9.0 | N/A |

| Aromatic (e.g., Phe, Trp, His) | 6.5 - 8.5 | 110 - 140 |

| Alpha-Proton (Cα-H) | 3.5 - 5.0 | 50 - 65 |

| Side Chain Protons | 0.5 - 4.5 | 15 - 70 |

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spectra of peptides by correlating signals from different nuclei, which allows for the unambiguous assignment of resonances and the determination of structure. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments identify protons that are coupled to each other through chemical bonds. A COSY spectrum shows correlations between protons on adjacent carbons (typically separated by three bonds). sdsu.edu A TOCSY experiment is even more powerful, as it reveals correlations between all protons within a single amino acid's spin system, effectively identifying the entire amino acid residue. uzh.chmagritek.com

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These are heteronuclear experiments that correlate protons with carbons. An HSQC spectrum links each proton directly to the carbon atom it is attached to (a one-bond correlation). mdpi.com An HMBC spectrum, conversely, shows correlations between protons and carbons that are two, three, or even four bonds away. columbia.edulibretexts.orgjeol.com This is invaluable for piecing together the peptide backbone by linking an amide proton of one residue to the carbonyl carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is fundamental for determining the three-dimensional or secondary structure. columbia.edu Unlike the other techniques that rely on through-bond connectivity, NOESY detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. columbia.edumdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for calculating the peptide's conformation. nih.govnih.gov For instance, observing a NOE between the amide proton of one residue and the alpha-proton of the preceding residue is a hallmark of an extended β-sheet structure.

Table 2: Overview of 2D NMR Techniques for Peptide Analysis

| Technique | Type | Information Gained | Application to Ranatensin R |

|---|---|---|---|

| COSY | ¹H-¹H | Identifies protons coupled through 2-3 bonds. | Connects adjacent protons within a residue (e.g., Hα to Hβ). |

| TOCSY | ¹H-¹H | Identifies all protons within a spin system (an entire residue). | Groups all proton signals belonging to a single amino acid. |

| HSQC | ¹H-¹³C | Connects protons to their directly attached carbons. | Assigns each proton signal to its corresponding carbon signal. |

| HMBC | ¹H-¹³C | Connects protons to carbons over 2-4 bonds. | Establishes the sequence by linking amino acids across the peptide bond. |

| NOESY | ¹H-¹H | Identifies protons that are close in space (<5 Å). | Determines the 3D conformation and secondary structure elements. |

Mass Spectrometry (MS) Methodologies for Sequence Verification and Post-Translational Modification Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. github.io It is indispensable for verifying the molecular weight of peptides and determining their amino acid sequence.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase. wiley-vch.de It is particularly well-suited for analyzing biomolecules like peptides because it minimizes fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. wiley-vch.de When coupled with liquid chromatography (LC), LC-ESI-MS can separate complex mixtures and provide the molecular weight of each component, making it ideal for monitoring the purity of a synthetic peptide like Ranatensin R. nih.govmdpi.com

MALDI-TOF is another soft ionization technique highly effective for peptide analysis. The peptide sample is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight (TOF) analyzer, where their m/z is determined based on the time it takes them to reach the detector. MALDI-TOF is renowned for its high sensitivity and mass accuracy. It is commonly used to rapidly confirm the molecular mass of a purified peptide, verifying, for example, that a synthetic batch of Ranatensin R has the correct mass. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing. nationalmaglab.orgwikipedia.orglongdom.org In an MS/MS experiment, an ion of a specific m/z (the precursor ion, corresponding to the intact peptide) is selected in the first stage of the mass spectrometer. wikipedia.orglongdom.org This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. github.io The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Fragmentation of peptides primarily occurs along the peptide backbone, leading to the formation of characteristic ion series. nationalmaglab.org If the charge is retained on the N-terminal fragment, the ions are designated as a, b, or c ions. If the charge is retained on the C-terminal fragment, they are designated as x, y, or z ions. longdom.org The most common fragments are b and y ions, which result from cleavage of the amide bond. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced. researchgate.netubc.ca This technique is powerful enough for de novo sequencing (sequencing without prior knowledge) and for identifying any post-translational modifications. researchgate.netresearchgate.net

Table 3: Predicted MS/MS Fragmentation Ions for Ranatensin R

The amino acid sequence of Ranatensin R is pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂. This table shows the theoretical monoisotopic masses for the primary b and y fragment ions.

| Residue | # | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| pGlu | 1 | 112.0393 | 1362.6397 |

| Val | 2 | 211.1077 | 1251.5971 |

| Pro | 3 | 308.1605 | 1152.5286 |

| Gln | 4 | 436.2190 | 1055.4758 |

| Trp | 5 | 622.2980 | 927.4173 |

| Ala | 6 | 693.3351 | 741.3383 |

| Val | 7 | 792.4035 | 670.3012 |

| Gly | 8 | 849.4249 | 571.2328 |

| His | 9 | 986.4838 | 514.2113 |

| Phe | 10 | 1133.5522 | 377.1524 |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of peptides and proteins in solution. jascoinc.com The method relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides containing asymmetric carbon atoms. jascoinc.comuzh.ch The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. uzh.ch

The typical experimental approach involves recording the CD spectrum in the far-UV region (approximately 190-250 nm), which is sensitive to the peptide backbone conformation. The shape and magnitude of the spectrum at specific wavelengths can be analyzed to estimate the percentage of each secondary structure type. uzh.ch For a small peptide like ranatensin, these studies often reveal a predominantly random coil or disordered structure in aqueous solutions, which may adopt a more ordered conformation upon binding to a receptor or membrane.

Table 1: Application of CD Spectroscopy to Ranatensin Analogues

| Analyte | Purpose of Study | Key Finding | Reference |

|---|---|---|---|

| ⁶⁸Ga-ranatensin analogues | To confirm structural integrity after modification | CD spectroscopy demonstrated that the peptide backbone conformation was maintained after the introduction of the chelating agent. | researchgate.net |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Approaches for Higher-Order Structure Elucidation (if applicable)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the high-resolution, three-dimensional structures of biological macromolecules. wikipedia.orgtechnologynetworks.com

X-ray Crystallography requires the molecule of interest to be in a highly ordered, crystalline state. nih.gov A beam of X-rays is diffracted by the crystal, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. wikipedia.orgnih.gov While this technique has been fundamental in structural biology, its application to small, flexible peptides like Ranatensin R is often challenging due to the difficulty in obtaining suitable crystals. nih.gov Consequently, there is limited information in the public domain on the crystal structure of Ranatensin R itself. The technique is more commonly applied to determine the structure of the much larger G protein-coupled receptors (GPCRs) to which ranatensin binds.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large and complex protein assemblies that are difficult to crystallize. technologynetworks.comnih.gov In cryo-EM, the sample is rapidly frozen in vitreous ice, preserving it in a near-native state, and then imaged with an electron microscope. technologynetworks.com Thousands of 2D projection images are computationally combined to reconstruct a 3D model. nih.gov While cryo-EM can now achieve atomic resolution for many proteins, its application is generally suited for molecules with a molecular weight significantly higher than that of small peptides like Ranatensin R. criver.comnih.gov As with X-ray crystallography, cryo-EM is more likely to be used to elucidate the structure of ranatensin in a complex with its receptor, rather than the peptide alone.

The applicability of these techniques is generally dependent on the size and nature of the molecule.

Table 2: General Applicability of High-Resolution Structural Methods

| Technique | Principle | Typical Molecular Size | Applicability to Ranatensin R |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a crystal | >5 kDa; requires well-ordered crystals | Difficult due to the small size and flexibility of the peptide, making crystallization challenging. nih.gov |

| Cryo-EM | 3D reconstruction from 2D electron microscope images of flash-frozen particles | >50 kDa; best for large complexes | Not typically applied to small peptides in isolation; more suitable for studying Ranatensin R bound to its receptor. technologynetworks.comcriver.com |

Computational and Bioinformatic Approaches in Structural Prediction and Homology Modeling

In the absence of direct experimental structures from X-ray crystallography or cryo-EM, computational and bioinformatic methods are invaluable for predicting the structure of peptides like Ranatensin R. nih.gov

Bioinformatics and Homology Modeling: The primary structure (amino acid sequence) of ranatensin-related peptides is often determined using a combination of mass spectrometry and molecular cloning. mdpi.comnih.gov Once the sequence is known, bioinformatic tools like the Basic Local Alignment Search Tool (BLAST) are used to search protein databases for sequences with significant similarity. mdpi.comresearchgate.net This process, known as homology modeling, allows researchers to infer structural and functional information based on known, related peptides. For example, analysis of Ranatensin-HL, a peptide from the ranatensin subfamily, revealed that its C-terminal region is identical to Xenopus neuromedin B, suggesting a similar receptor-binding motif. mdpi.comresearchgate.net

Structural Prediction: De novo (from scratch) structure prediction methods aim to model the peptide's conformation based on its amino acid sequence alone. Servers like PEP-FOLD use a coarse-grained force field and a library of "structural alphabet" letters to rapidly sample possible conformations and predict the most likely 3D structures. univ-paris-diderot.fr More recently, deep learning-based approaches like AlphaFold have shown remarkable accuracy in predicting protein structures. nih.gov While initially developed for larger proteins, these tools can also be applied to peptides to generate predictive models, providing insights into potential folds and conformations that can guide further experimental work. nih.govr-project.org

Table 3: Bioinformatic Analysis of Ranatensin-Related Peptides

| Peptide | Bioinformatic Tool | Homology Found | Significance | Reference |

|---|---|---|---|---|

| Ranatensin-HL | NCBI-BLASTp | Identical C-terminal 10 amino acids to Xenopus neuromedin B; High homology to a Rana catesbeiana bombesin (B8815690) precursor. | Suggests similar function and receptor interaction as neuromedin B and bombesin-like peptides. | mdpi.comresearchgate.net |

| Ranatensin-HLa | NCBI-BLASTp | High sequence similarity with a proline-rich bombesin-related peptide from Bombina maxima and ranatensin from Rana pipiens. | Places it within the ranatensin subfamily and links it to the broader bombesin family of peptides. | nih.gov |

These computational models, while predictive, are essential for developing hypotheses about structure-function relationships and for designing new experiments.

Biosynthetic Pathways and Post Translational Processing of Ranatensin R

Molecular Cloning and Genetic Analysis of Ranatensin (B1678805) R Precursor cDNAs

The genetic blueprint for ranatensin R is encoded within a precursor cDNA. Molecular cloning techniques, particularly the Rapid Amplification of cDNA Ends (RACE) PCR, have been instrumental in isolating and characterizing these cDNAs from amphibian skin and brain tissues. mdpi.comresearchgate.netpnas.org

Studies on various ranatensin and bombesin-like peptides have revealed that they are synthesized as part of a larger precursor protein, often referred to as a prepropeptide. researchgate.netresearchgate.net For instance, the precursor for ranatensin-HL, a ranatensin-related peptide, was found to be a 125-amino acid residue protein. mdpi.comresearchgate.net This prepropeptide typically has a defined architecture consisting of:

A putative signal peptide at the N-terminus, which directs the protein into the secretory pathway. researchgate.netcapes.gov.br

An N-terminal extension peptide. researchgate.net

A single copy of the mature peptide sequence. researchgate.netsci-hub.se

A C-terminal extension peptide. researchgate.net

The nucleotide and amino acid sequences of these precursors can be analyzed to understand their evolutionary relationships. For example, the precursor for ranatensin-HL shows a high degree of sequence identity with the bombesin (B8815690) precursor from Rana catesbeiana. mdpi.comresearchgate.net Similarly, a high homology has been observed between the ranatensin-HL precursor and the neuromedin-B precursor from Xenopus laevis. researchgate.net

| Peptide | Source Organism | Precursor Size (amino acids) | Key Precursor Features | Reference |

|---|---|---|---|---|

| Ranatensin-HL | Hylarana latouchii | 125 | Signal peptide, N- and C-terminal extension peptides | mdpi.comresearchgate.net |

| Bombesin | Bombina orientalis | 119 | Signal peptide, C-terminal flanking basic amino acids | capes.gov.br |

| Neuromedin B | Xenopus laevis | - | High homology with Ranatensin-HL precursor | researchgate.netpnas.org |

Identification and Characterization of Proteolytic Cleavage Sites and Enzymes (e.g., prohormone convertases)

The liberation of the mature ranatensin R peptide from its precursor is a critical step that requires precise proteolytic cleavage. This process is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like endoproteases. researchgate.netnih.govfrontiersin.org These enzymes recognize and cleave at specific sites within the precursor protein.

In many bombesin-like peptide precursors, the C-terminus of the mature peptide is flanked by dibasic amino acid residues, such as Lys-Arg or Arg-Arg, which are canonical cleavage sites for PCs. mdpi.comsci-hub.senih.gov However, the N-terminal cleavage site can be more varied. For some bombesin-like peptides, the N-terminus is not flanked by basic amino acids but by a chymotryptic-like cleavage site. capes.gov.br In the case of ranatensin-HL, the N-terminus is released by cleavage following an Asn-Val-Leu sequence, suggesting the action of a chymotryptic-like enzyme, while the C-terminus is processed at a dibasic -KK- site. mdpi.comresearchgate.net

The processing of the prohormone can also be tissue-specific. For example, the same bombesin prohormone is processed differently in the skin and stomach of the frog, yielding peptides of different sizes. capes.gov.br

Mechanisms of Post-Translational Modifications Specific to Ranatensin R (e.g., pyroglutamylation, amidation)

Following proteolytic cleavage, the ranatensin R peptide undergoes further chemical modifications, known as post-translational modifications (PTMs), which are essential for its biological activity and stability. researcher.lifeabcam.comthermofisher.com The two most prominent PTMs for ranatensin and other bombesin-like peptides are N-terminal pyroglutamylation and C-terminal amidation. mdpi.commdpi.com

N-terminal Pyroglutamylation: Many ranatensin peptides have a pyroglutamyl residue (

C-terminal Amidation: The C-terminus of ranatensin R is typically amidated. mdpi.commdpi.com This modification is crucial for the biological activity of many neuropeptides. The amide group is donated by a C-terminal glycine (B1666218) residue in the precursor sequence. An enzyme called peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes this reaction. The presence of a glycine residue immediately following the mature peptide sequence in the precursor is a hallmark for C-terminal amidation. mdpi.com

Transcriptional and Translational Regulation of Ranatensin R Biosynthesis

The biosynthesis of ranatensin R is tightly controlled at both the transcriptional and translational levels to ensure that the peptide is produced in the right amounts, at the right time, and in the right tissues.

Transcriptional Regulation: This level of control determines when and how much of the ranatensin R gene is transcribed into mRNA. wikipedia.org The expression of the gene is controlled by regulatory elements in the DNA, such as promoters and enhancers, which bind transcription factors. nih.govreactome.org While specific details on the transcriptional regulation of ranatensin R are not extensively documented, studies on related neuropeptides like renin show complex developmental and tissue-specific regulation involving multiple transcription factor binding sites. nih.gov The presence of ranatensin-like peptide mRNA in the brain, gastrointestinal tract, and even early embryos of Xenopus laevis suggests complex regulatory mechanisms governing its expression in different tissues and at different developmental stages. pnas.org

Translational Regulation: This refers to the control of protein synthesis from its mRNA template. wikipedia.orgyoutube.com Translational control allows for a more rapid cellular response compared to transcriptional regulation. wikipedia.org Mechanisms can include the regulation of ribosome recruitment and the modulation of peptide elongation. wikipedia.orgresearchgate.net For instance, upstream open reading frames (uORFs) and internal ribosome entry sites (IRES) in the 5' untranslated region (5'-UTR) of an mRNA can significantly influence the efficiency of translation of the main coding sequence. nih.gov The presence of specific sequence motifs within the mRNA can also be bound by regulatory proteins or small RNAs to modulate translation. youtube.comfrontiersin.org While direct evidence for the specific translational control mechanisms of ranatensin R is limited, the general principles of translational regulation in eukaryotes are expected to apply. mdpi.com

Comparative Analysis of Ranatensin R Biosynthesis with Other Bombesin-like Peptides

The biosynthesis of ranatensin R shares many common features with other bombesin-like peptides, yet there are also notable differences. mdpi.com All are synthesized from a prepropeptide precursor and undergo proteolytic processing and post-translational modifications. capes.gov.brmdpi.com

The bombesin-like peptide family is generally divided into three subfamilies: the bombesins, the ranatensins, and the phyllolitorins, based on their C-terminal amino acid sequences. researchgate.netmdpi.com Mammalian counterparts include gastrin-releasing peptide (GRP), which belongs to the bombesin subfamily, and neuromedin B (NMB), which is in the ranatensin subfamily. mdpi.comresearchgate.netbiorxiv.org

A key difference lies in the precursor structures and processing sites. While the C-terminal cleavage site is often a conserved dibasic motif, the N-terminal processing can vary, with some precursors utilizing chymotryptic-like cleavage sites instead of basic residues. mdpi.comcapes.gov.br The size of the precursor can also differ significantly among different amphibian families. For example, the ranatensin-HL precursor is considerably larger than the average bombesin-related peptide precursors from other ranid frogs. mdpi.com

Chemical Synthesis Strategies and Analog Design for Ranatensin R

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Ranatensin (B1678805) R Production

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing Ranatensin R and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification of the product, as excess reagents and byproducts are washed away by filtration after each step. nih.gov For instance, a related peptide, Ranatensin-HL, was successfully synthesized using automated solid-phase Fmoc chemistry. nih.gov

Two main chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection. Both methods rely on the use of a temporary protecting group on the α-amino group of the incoming amino acid to ensure specific peptide bond formation.

Fmoc-based Synthesis: This is the most common approach for modern peptide synthesis. The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). researchgate.net The side chains of the amino acids are protected by acid-labile groups. The final cleavage of the peptide from the resin and removal of side-chain protecting groups is accomplished in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA). mdpi.com

Boc-based Synthesis: This was the original methodology developed for SPPS. mdpi.com It employs an acid-labile Boc group for Nα-protection, which is removed using a moderate acid like TFA. mdpi.com The side-chain protecting groups and the link to the resin are designed to be stable to TFA but are cleaved by a very strong acid, such as hydrofluoric acid (HF). mdpi.comsnmjournals.org Due to the hazardous nature of HF, the Fmoc strategy is often preferred.

Table 1: Comparison of Fmoc and Boc SPPS Protocols

| Feature | Fmoc-based Strategy | Boc-based Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Basic (e.g., 20% piperidine in DMF) | Acidic (e.g., Trifluoroacetic acid, TFA) |

| Side-Chain Protection | Acid-labile (cleaved by strong acid) | Super acid-labile (cleaved by very strong acid, e.g., HF) |

| Final Cleavage | Strong acid (e.g., TFA cocktail) | Very strong acid (e.g., Hydrofluoric acid, HF) |

| Primary Advantage | Avoids use of harsh, corrosive acids like HF. | Less prone to aggregation for certain sequences. |

| Primary Disadvantage | Potential for side reactions like diketopiperazine formation. | Requires specialized, hazardous equipment for HF cleavage. |

Achieving high yield and purity in the synthesis of peptides like Ranatensin R can be challenging due to factors like amino acid sequence, aggregation, and side reactions. Several strategies are employed to overcome these issues:

Resin and Linker Selection: The choice of solid support is critical. Low-loaded resins or specialized resins like ChemMatrix are often used for synthesizing long or difficult peptide sequences to minimize aggregation and improve reaction kinetics. researchwithrowan.com The linker, which attaches the peptide to the resin, determines the C-terminal functionality (acid or amide) and the conditions required for final cleavage. nih.gov

Coupling Reagents: The activation of the carboxylic acid group of the incoming amino acid is essential for efficient peptide bond formation. A variety of coupling reagents, such as HBTU/HOBt (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/1-Hydroxybenzotriazole), are used to facilitate this reaction and minimize side reactions like racemization. mdpi.com

Solvent and Base Optimization: The choice of solvents and bases can significantly impact reaction efficiency and product purity. For example, optimizing the base and solvent system in coupling reactions can lead to higher yields in shorter times. mdpi.com

Microwave-Assisted SPPS: The application of microwave energy can accelerate both the deprotection and coupling steps of SPPS, reducing synthesis time and potentially improving the purity of the crude product by minimizing side reactions. mdpi.com

Automated Synthesis: Automated peptide synthesizers provide precise control over reaction cycles, reagent delivery, and washing steps, which enhances reproducibility and can lead to higher purity and yield. americanpeptidesociety.org

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis was the primary method before the advent of SPPS. nih.gov In this approach, all reactions occur in a homogenous solution. The process typically involves protecting the N-terminus of one amino acid and the C-terminus of another, coupling them, and then selectively deprotecting one end to allow for the addition of the next amino acid. snmjournals.org

While SPPS is generally more efficient for producing peptides of standard length, solution-phase synthesis, particularly through fragment condensation, remains relevant for specific applications. nih.gov It can be advantageous for the large-scale production of short peptides or for synthesizing complex peptides that are difficult to assemble on a solid support due to their structure. nih.gov For a peptide like Ranatensin R, solution-phase synthesis would be a less common but viable alternative, especially if specific modifications or large-scale production were required where SPPS proves inefficient. nih.govsnmjournals.org

Design and Synthesis of Ranatensin R Analogues and Derivatives

The design and synthesis of analogues are central to understanding the biological role of Ranatensin R and developing new therapeutic agents. By systematically modifying the peptide's structure, researchers can probe its interactions with receptors and optimize its properties.

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. For peptides like Ranatensin R and other bombesin-like peptides, SAR studies have provided critical insights into the features required for receptor binding and activation.

Key findings from SAR studies on the bombesin (B8815690)/ranatensin family include:

C-Terminal Importance: The C-terminal region is essential for biological activity. For the related gastrin-releasing peptide (GRP) receptor, the C-terminal nonapeptide is the minimal fragment required for full binding affinity.

Critical Residues: Specific amino acids are crucial for activity. For instance, Trp⁸ and His¹² in the bombesin sequence are considered essential for biological function.

Agonist vs. Antagonist Activity: Modifications at the C-terminus can switch a molecule from an agonist (receptor activator) to an antagonist (receptor blocker). Deleting the C-terminal Met¹⁴ residue in bombesin analogues can convert them into potent antagonists.

N-Terminal Influence: While the C-terminus is critical for binding, the N-terminal region can influence potency and receptor selectivity. Studies on Ranatensin-HLa and Ranatensin-HL showed that differences in the N-terminal extension affected their potency on different smooth muscle tissues, suggesting a role in receptor subtype interaction.

Table 2: General Process for a Peptide SAR Study

| Step | Description | Example Application for Ranatensin R |

| 1. Template Selection | The native peptide sequence is chosen as the starting point. | Native Ranatensin R sequence (pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂) |

| 2. Systematic Modification | Individual or groups of amino acids are substituted, deleted, or modified. | Replace Trp⁵ with another aromatic amino acid (e.g., Phe) or an aliphatic one (e.g., Ala). |

| 3. Synthesis | The designed analogues are chemically synthesized, typically via SPPS. | Solid-phase synthesis of the modified Ranatensin R peptide. |

| 4. Biological Evaluation | Analogues are tested in biological assays (e.g., receptor binding, cell signaling). | Measure the binding affinity of the analogue to bombesin receptor subtypes (e.g., BB₁, BB₂). |

| 5. Data Analysis | The relationship between the structural change and the resulting activity is analyzed. | Conclude that Trp⁵ is essential for high-affinity binding to the BB₂ receptor. |

Based on SAR data, rational modifications can be introduced to improve a peptide's properties, such as its selectivity for a specific receptor subtype or its metabolic stability. mdpi.com

Examples of rational modifications in the bombesin/ranatensin family include:

Improving Receptor Selectivity: Ranatensin and bombesin bind to multiple receptor subtypes. To create more selective ligands, specific amino acid substitutions are made. For example, synthetic bombesin analogues containing a β-Alanine at position 11 show high affinity for the BRS-3 receptor, a subtype for which most natural ligands have low affinity. nih.gov

Enhancing Metabolic Stability: Peptides can be rapidly degraded by proteases in the body. To increase stability, unnatural amino acids can be incorporated. Substituting Gly¹¹ with D-Ala¹¹ or Sarcosine (N-methylglycine) has been shown to improve the metabolic stability of bombesin analogues. mdpi.com

Increasing Potency: Modifications can be made to increase the binding affinity (potency) of the peptide. For Ranatensin-HLa, its longer N-terminal extension compared to related peptides was suggested to be beneficial for its efficacy, possibly by improving how the functional core is presented to the receptor.

These targeted chemical modifications, guided by an understanding of the peptide's structure and its interaction with its receptor, are a powerful tool for transforming natural peptides like Ranatensin R into optimized therapeutic candidates.

Hybrid Peptide Design Incorporating Ranatensin R Pharmacophores

Hybrid peptide design is a rational approach to create novel molecules with enhanced or modified biological activities by combining pharmacophores—the essential molecular features responsible for a molecule's biological activity—from different parent peptides. nih.gov In the context of Ranatensin R, an undecapeptide with the sequence pGlu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂, its pharmacophore is primarily associated with the C-terminal region, which is common to the bombesin-like peptide family. nih.gov This region is crucial for receptor binding and activation.

The design of hybrid peptides involves several strategies. One common approach is to fuse the active domain of a peptide like Ranatensin R with sequences from other peptides to confer new properties, such as improved stability, altered receptor selectivity, or novel functions like antimicrobial activity. nih.govnih.gov For instance, fragments from antimicrobial peptides (AMPs) such as Melittin or Lasioglossin have been combined to generate hybrids with synergistic effects and improved therapeutic profiles. nih.gov Another strategy involves the use of flexible or rigid linkers, such as a simple Glycine-Serine (GS) linker, to connect different peptide domains, ensuring that each domain can fold and function independently. nih.gov

While specific examples of Ranatensin R hybrids are not extensively detailed in published literature, the principles of hybrid design are directly applicable. A hypothetical hybrid could involve linking the C-terminal pharmacophore of Ranatensin R to a cell-penetrating peptide (CPP) to enhance its intracellular delivery. mdpi.com Alternatively, combining it with a fragment from another neuropeptide could create a molecule with a dual-receptor profile. The selection of parent peptides for such a design is based on their individual properties, with the goal of creating a new molecule that surpasses the parent peptides in a desired characteristic.

Below is a table illustrating the concept with data from representative parent peptides used in hybrid design studies.

| Parent Peptide | Primary Activity | Key Physicochemical Properties | Result of Hybridization (Example) | Reference |

| LL-37 | Antimicrobial, Immunomodulatory | Cationic, Amphipathic, α-helical | Combined with Ranalexin to create a hybrid with lower Minimum Inhibitory Concentration (MIC) than either parent. | nih.gov |

| BMAP-27 | Antimicrobial | Cationic, α-helical | Helical parts were combined with LL-37 to generate a hybrid with broad-spectrum antimicrobial activity and reduced toxicity. | nih.gov |

| Melittin | Antimicrobial, Hemolytic | Cationic, Amphipathic | A truncated version was fused with Lasioglossin-III to increase antimicrobial potency and membrane-binding potential. | nih.gov |

| Bac5 | Antimicrobial (Proline-rich) | Cationic, Proline-rich | Combined with other AMPs to increase activity against specific bacterial strains like P. aeruginosa. | nih.gov |

This table provides examples of peptides used in hybrid design to illustrate the principles that could be applied to Ranatensin R.

Purification and Characterization of Synthetic Ranatensin R and its Analogues

The generation of synthetic Ranatensin R and its analogues relies on established and robust methodologies in peptide science. The primary method for synthesis is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of a microwave-assisted peptide synthesizer can accelerate this process. nih.gov

Following synthesis, the crude peptide is cleaved from the resin. This crude product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from side-chain protecting groups. Therefore, a rigorous purification step is essential. The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govuit.no In this technique, the crude peptide mixture is passed through a column (commonly a C18 column) with a hydrophobic stationary phase. Elution is achieved using a gradient of an organic solvent (like acetonitrile) in water, which separates the peptides based on their hydrophobicity. Fractions are collected and analyzed to isolate the pure peptide. nih.gov

After purification, the identity and purity of the synthetic Ranatensin R or its analogue must be unequivocally confirmed. This characterization is typically a multi-step process:

Mass Spectrometry (MS): This is the primary technique to confirm the molecular weight of the synthetic peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide a precise mass that can be compared to the calculated theoretical mass of the peptide sequence. uit.no

Analytical RP-HPLC: To assess purity, the purified fraction is injected into an analytical HPLC system. A single, sharp peak indicates a high degree of purity.

Amino Acid Analysis (AAA): This technique provides the relative ratio of the constituent amino acids in the peptide. The peptide is hydrolyzed into its individual amino acids, which are then quantified. The resulting amino acid composition is compared to the theoretical composition based on the peptide's sequence.

The table below summarizes the key techniques used in this workflow.

| Stage | Technique | Purpose | Typical Output |

| Synthesis | Solid-Phase Peptide Synthesis (SPPS) | To assemble the linear amino acid sequence of the peptide. | Crude peptide mixture attached to a solid support. |

| Purification | Preparative RP-HPLC | To isolate the target peptide from impurities generated during synthesis. | Purified peptide fractions in solution. |

| Characterization | Mass Spectrometry (MS) | To confirm the correct molecular weight of the synthesized peptide. | A mass spectrum showing the mass-to-charge (m/z) ratio of the peptide. |

| Characterization | Analytical RP-HPLC | To determine the purity of the final peptide product. | A chromatogram showing a single peak for a pure sample. |

| Characterization | Amino Acid Analysis (AAA) | To verify the amino acid composition of the peptide. | Data showing the relative quantities of each amino acid in the sample. |

Molecular and Cellular Mechanisms of Action of Ranatensin R

Identification and Characterization of Ranatensin (B1678805) R Receptors

Ranatensin R, a naturally occurring peptide, exerts its biological effects through interaction with specific cell surface receptors. Its primary targets are G protein-coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. wikipedia.org Research has focused on elucidating the binding characteristics of Ranatensin R to these receptors to understand its mechanism of action.

Interaction with G Protein-Coupled Receptors (GPCRs), particularly Dopamine (B1211576) D2 Receptors (D2R) and Bombesin (B8815690) Receptors (BB1-R, BB2-R, BB3-R, BB4-R)

Ranatensin R demonstrates a significant interaction with both the dopaminergic and bombesin receptor systems. nih.govmdpi.com It is a member of the bombesin-like peptide family, which also includes neuromedin B (NMB) and gastrin-releasing peptide (GRP). usbio.net These peptides are known to bind to bombesin receptor subtypes, including the NMB-preferring receptor (BB1-R) and the GRP-preferring receptor (GRP-R or BB2-R). usbio.net Ranatensin R and its analogs have been shown to bind to and act as agonists at both NMB-R and GRP-R. u-bordeaux.fr

A noteworthy aspect of Ranatensin R's pharmacology is its interaction with dopamine D2 receptors (D2R). nih.govmdpi.com Studies have confirmed that Ranatensin R can effectively bind to and activate D2Rs. mdpi.com This interaction is significant as it suggests a potential interplay between the bombesin and dopaminergic systems in mediating physiological effects. mdpi.com The selectivity of Ranatensin R for D2R over the D1 receptor subtype has been demonstrated, highlighting a specific mode of action within the dopaminergic system. nih.govencyclopedia.pub While Ranatensin R is structurally similar to other bombesin-like peptides, its ability to engage with dopaminergic receptors distinguishes its pharmacological profile. mdpi.com

The bombesin receptor family consists of four subtypes in mammals: BB1 (NMB-R), BB2 (GRP-R), BB3, and BB4 (in some species). usbio.net Ranatensin R, being a member of the ranatensin subfamily of bombesin-like peptides, shows varying affinities for these receptors. usbio.net For instance, a synthetic analog of ranatensin was found to have a high affinity for the human NMB-R and a somewhat lower affinity for the human GRP-R. u-bordeaux.fr

Radioligand Binding Assays for Receptor Affinity and Selectivity (e.g., [3H]spiperone, [3H]SCH-23390, [35S]GTPγS binding)

Radioligand binding assays are fundamental in characterizing the interaction of Ranatensin R with its receptors. These assays utilize radioactively labeled ligands to determine the affinity and selectivity of unlabeled compounds like Ranatensin R for specific receptor subtypes.

[³H]spiperone and [³H]SCH-23390 Binding Assays:

To investigate the affinity of Ranatensin R for dopamine receptors, competitive binding assays using [³H]spiperone (a D2-like receptor antagonist) and [³H]SCH-23390 (a D1 receptor antagonist) are employed. nih.gov In these experiments, membrane preparations from tissues rich in these receptors, such as the rat brain and spinal cord, are incubated with the radioligand in the presence of increasing concentrations of Ranatensin R. nih.gov The ability of Ranatensin R to displace the radioligand from the receptor is measured, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Research has shown that Ranatensin R exhibits a significantly higher affinity for D2 receptors compared to D1 receptors. nih.gov In rat brain membranes, the IC₅₀ value for D2 receptors was found to be in the nanomolar range, while for D1 receptors, it was greater than 10,000 nM, indicating high selectivity for the D2 subtype. nih.gov

Interactive Data Table: Ranatensin R (RAN) Affinity for Dopamine Receptors

| Tissue | Receptor | Radioligand | RAN IC₅₀ (nM) |

| Rat Brain Membranes | D2R | [³H]spiperone | 12.69 ± 1.21 |

| Rat Brain Membranes | D1R | [³H]SCH-23390 | > 10,000 |

| Rat Spinal Cord | D2R | [³H]spiperone | 48.78 ± 1.15 |

| Rat Spinal Cord | D1R | [³H]SCH-23390 | > 10,000 |

Data sourced from competitive binding assays. nih.gov

[³⁵S]GTPγS Binding Assays:

The [³⁵S]GTPγS binding assay is a functional assay used to determine the agonist or antagonist nature of a ligand at a G protein-coupled receptor. creative-bioarray.com When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the associated G protein α-subunit, leading to its activation. creative-bioarray.com [³⁵S]GTPγS is a non-hydrolyzable analog of GTP that, when radioactively labeled, can be used to measure this activation. creative-bioarray.comrevvity.com

Studies have utilized [³⁵S]GTPγS binding assays to confirm the agonist activity of Ranatensin R and its analogs at both bombesin and dopamine receptors. u-bordeaux.frencyclopedia.pub For example, a ranatensin analog was shown to be an agonist at both NMB-R and GRP-R. u-bordeaux.fr Similarly, a hybrid peptide containing a ranatensin analog was demonstrated to be an agonist at the rat mu-opioid receptor (MOR) and D2R in brain and spinal cord preparations. encyclopedia.pub The assay measures the increase in [³⁵S]GTPγS binding upon stimulation with the ligand, providing a measure of the ligand's efficacy (Emax) and potency (EC₅₀). creative-bioarray.com

Elucidation of Intracellular Signaling Pathways Modulated by Ranatensin R

Upon binding to its cognate G protein-coupled receptors, Ranatensin R initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. The specific pathways activated depend on the receptor subtype and the type of G protein to which it couples.

Adenylyl Cyclase/cAMP Pathway

The adenylyl cyclase/cAMP pathway is a major signaling cascade regulated by GPCRs. ebi.ac.ukyeastgenome.org Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and other downstream effectors. nih.govmdpi.com GPCRs coupled to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels, while those coupled to Gi/o proteins inhibit the enzyme, causing a decrease in cAMP. nih.govwikipedia.org

The dopamine D2 receptor, a key target of Ranatensin R, is canonically coupled to the Gi/o family of G proteins. wikipedia.org Therefore, activation of D2R by Ranatensin R is expected to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP production. This modulation of the cAMP pathway is a critical component of the cellular response to Ranatensin R in tissues expressing D2Rs. However, studies on functional heteromers have shown that the interaction between D2 receptors and other receptors, like the angiotensin II type 1 receptor, can sometimes not affect the D2 receptor-mediated cAMP signaling. nih.gov

Phospholipase C/Inositol (B14025) Phosphate (B84403) Pathway

Another important signaling pathway activated by GPCRs is the phospholipase C (PLC)/inositol phosphate pathway. proteopedia.orgtaylorandfrancis.com This pathway is typically initiated by GPCRs coupled to Gq/11 proteins. nih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). youtube.comwikipedia.org

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. youtube.com The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various cellular proteins to elicit a response. nih.gov Bombesin receptors, such as BB1-R and BB2-R, are known to couple to Gq/11 proteins and activate the PLC pathway. Therefore, the interaction of Ranatensin R with these receptors would lead to the generation of IP₃ and DAG, and a subsequent increase in intracellular calcium levels.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. ebi.ac.ukfrontiersin.orgfrontiersin.org These cascades consist of a series of protein kinases that sequentially phosphorylate and activate one another. frontiersin.org The classical MAPK pathway, also known as the ERK (extracellular signal-regulated kinase) pathway, is often activated downstream of GPCRs. mdpi.com

Activation of both D2 receptors and bombesin receptors can lead to the modulation of MAPK cascades. nih.govnih.gov The signaling can proceed through various mechanisms, including G protein-dependent and β-arrestin-dependent pathways. For instance, the activation of D2 receptors has been shown to influence MAP kinase activation. nih.gov The specific MAPK pathway components activated by Ranatensin R would depend on the cellular context and the specific receptor and G protein subtypes involved.

Calcium Signaling and Ion Channel Modulation

Ranatensin R, as a member of the bombesin-like peptide family, exerts its effects by binding to bombesin receptors (BnRs), which are G protein-coupled receptors (GPCRs). encyclopedia.pubusbio.net The activation of these receptors, particularly the gastrin-releasing peptide receptor (GRP-R or BB2) and the neuromedin B receptor (NMB-R or BB1), initiates a cascade of intracellular events, with calcium signaling being a primary pathway. guidetopharmacology.orgguidetopharmacology.org

The binding of an agonist like Ranatensin R to bombesin receptors, which primarily couple to Gq/11 and G12/13 G-proteins, activates phospholipase C (PLC). guidetopharmacology.orgfrontiersin.orgmdpi.com PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular calcium concentration. nih.govbioscientifica.com

Research on various cell types has detailed this mechanism. In human prostate cancer cell lines PC-3 and DU-145, which express GRP-receptors, bombesin is a potent inducer of rapid intracellular calcium mobilization. nih.govbioscientifica.com Studies in mouse pancreatic acinar cells have further elucidated the complexity of this calcium signaling. Low concentrations of bombesin induce localized, repetitive Ca2+ spikes in the granular pole of the cell. nih.gov These oscillations are not solely dependent on IP3, but also involve other key intracellular channels. The bombesin-elicited Ca2+ responses were found to be inhibited by ryanodine (B192298), indicating a dependence on ryanodine receptors. nih.gov Furthermore, the responses are abolished by antagonists of cyclic ADP ribose (cADPr), suggesting that cADPr receptors are also essential for the signal transduction. nih.gov This indicates that agonists of bombesin receptors recruit a unique combination of intracellular Ca2+ release channels—IP3 receptors, ryanodine receptors, and cADPr receptors—to generate specific and localized calcium signals. nih.gov

Table 1: Key Mediators in Ranatensin R-activated Calcium Signaling Pathway This table summarizes the principal molecules involved in the signal transduction cascade initiated by Ranatensin R binding to bombesin receptors, leading to intracellular calcium mobilization.

| Component | Role in Signaling Pathway | Research Finding | Reference(s) |

|---|---|---|---|

| Bombesin Receptors (GRP-R, NMB-R) | Initial signal reception on the cell surface. | Binds bombesin-like peptides to initiate downstream effects. | guidetopharmacology.orgguidetopharmacology.org |

| Gq/11 G-protein | Transduces signal from the receptor to phospholipase C. | Bombesin receptors primarily couple to Gq/11 proteins. | guidetopharmacology.org |

| Phospholipase C (PLC) | Enzyme that generates second messengers IP3 and DAG. | Activation is a key step following receptor stimulation. | frontiersin.orgmdpi.com |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that mobilizes intracellular calcium. | Triggers Ca2+ release from the endoplasmic reticulum. | |

| Cyclic ADP Ribose (cADPr) | Co-factor in calcium mobilization. | Bombesin-induced Ca2+ oscillations are dependent on cADPr. | nih.gov |

| Ryanodine Receptors | Intracellular calcium release channels. | Bombesin-elicited Ca2+ spiking is inhibited by ryanodine. | nih.gov |

Receptor Desensitization, Internalization, and Recycling Mechanisms

Similar to most GPCRs, bombesin receptors undergo regulatory processes following agonist stimulation to prevent overstimulation and modulate signal duration. These processes include desensitization, internalization (endocytosis), and subsequent recycling or degradation. frontiersin.org

Desensitization is a rapid process that uncouples the receptor from its G-protein, diminishing the signaling response even in the continued presence of the agonist. For bombesin receptors, this process is notably fast. In Swiss 3T3 fibroblasts, bombesin-stimulated phospholipase D activity, a downstream signaling event, is completely desensitized within 40 seconds of exposure. nih.gov This desensitization is followed by a rapid, albeit incomplete, resensitization phase where the cells regain responsiveness. Approximately 75-80% of the activity is recovered after a 10-minute period following agonist removal, a process that relies on receptor recycling to the plasma membrane. nih.gov

Binding experiments confirm that receptor internalization is a key component of the desensitization mechanism. nih.gov Following agonist binding, the receptor-ligand complex is internalized into the cell via endocytic pathways. Once inside the cell, the receptor can be trafficked to lysosomes for degradation, leading to long-term down-regulation, or it can be dephosphorylated and recycled back to the cell surface, allowing for the restoration of signaling capacity (resensitization).

Interestingly, the regulation of bombesin receptors can also be influenced by other signaling pathways, a phenomenon known as heterologous desensitization. Prolonged exposure of Swiss 3T3 cells to vasopressin, which acts on its own distinct receptors, was found to prevent the subsequent mitogenic stimulation by bombesin. pnas.orgpnas.org This cross-pathway inhibition occurred without any change in the number, affinity, or internalization rate of the bombesin receptors themselves. pnas.orgpnas.org This suggests that the block in signaling occurs at a post-receptor level, potentially involving an uncoupling of the activated bombesin receptor from its downstream signaling effectors. pnas.org

Table 2: Kinetics of Bombesin Receptor Desensitization and Resensitization Data derived from studies on bombesin-stimulated phospholipase D activity in Swiss 3T3 fibroblasts.

| Process | Time Course | Outcome | Reference(s) |

|---|---|---|---|

| Desensitization | ~ 40 seconds | Complete loss of stimulated activity. | nih.gov |

| Resensitization | 4.5 minutes | Initial recovery of detectable activity. | nih.gov |

| Resensitization | 10 minutes | Recovery of 75-80% of initial activity. | nih.gov |

Protein-Protein Interactions and Allosteric Modulation Studies

The function of bombesin receptors is critically dependent on their interactions with a variety of intracellular proteins. The most fundamental of these are the interactions with heterotrimeric G-proteins, which are essential for signal transduction. As mentioned, bombesin receptors primarily couple to Gq/11 and G12/13 family proteins to mediate calcium signaling and other cellular responses. guidetopharmacology.org However, studies in rat pancreatic acinar cells have also shown that bombesin receptor activation involves interactions with inhibitory G-proteins (Gi) and reduces pertussis toxin-induced ADP ribosylation of Gi1, Gi2, and Gi3. nih.gov The same study also provided evidence for an interaction with the monomeric small GTP-binding protein p21ras, suggesting a broader network of signaling partners. nih.gov

Beyond G-proteins, other interacting proteins have been identified. A protein known as Bombesin Receptor-Activated Protein (BRAP), or C6orf89, has been shown to interact specifically with the orphan bombesin receptor subtype 3 (BRS-3). ebi.ac.ukuniprot.org BRAP is thought to be an important regulator of immune and inflammatory responses, linking BRS-3 activation to these cellular functions. ebi.ac.uk

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands like Ranatensin R. researchgate.net This binding can alter the receptor's affinity for the orthosteric ligand or its signaling efficacy. While allosteric ligands are of great interest for developing drugs with higher specificity and novel properties, the field is still emerging for the bombesin receptor family. researchgate.netnih.gov To date, no endogenous allosteric modulators for these receptors have been described. However, recent pharmacological research has identified the synthetic, nonpeptide compound MK-5046 as the first allosteric agonist for the BRS-3 receptor. guidetopharmacology.orgnih.gov This finding is significant as it provides the first piece of evidence that allosteric sites exist on bombesin receptors and can be targeted to modulate their activity. nih.gov

Table 3: Proteins Interacting with Bombesin Receptors This table outlines key proteins that have been shown to interact with bombesin receptor subtypes, mediating their signaling and regulation.

| Interacting Protein | Receptor Subtype(s) | Functional Consequence of Interaction | Reference(s) |

|---|---|---|---|

| Gq/11, G12/13 | BB1, BB2, BB3 | Primary signal transduction, activation of PLC. | guidetopharmacology.org |

| Gi (Gi1, Gi2, Gi3) | Bombesin Receptors (unspecified) | Involvement in signal transduction pathways. | nih.gov |

| p21ras | Bombesin Receptors (unspecified) | Potential role in receptor-mediated signaling. | nih.gov |

| Bombesin Receptor-Activated Protein (BRAP) | BB3 (BRS-3) | Regulation of immune and inflammatory responses. | ebi.ac.ukuniprot.org |

Preclinical Biological Activities and Pharmacological Profiles Non Human Models

In Vitro Pharmacological Investigations

In vitro studies have provided fundamental insights into the direct cellular and tissue-level effects of ranatensin-family peptides. These investigations utilize isolated tissue preparations and cell-based systems to characterize the compound's functional activity and mechanism of action.

Functional Assays in Isolated Tissue Preparations (e.g., rat urinary bladder and uterus smooth muscle contractility)

Peptides of the ranatensin (B1678805) family are potent stimulators of smooth muscle contraction. Functional assays using isolated rat urinary bladder and uterus tissues consistently demonstrate the myotropic effects of these compounds.

A novel ranatensin-related peptide, Ranatensin-HLa, isolated from the skin secretion of the broad-folded frog (Hylarana latouchii), exhibited significant pharmacological activity by stimulating the contraction of isolated rat bladder and uterus smooth muscle strips in a dose-dependent manner. mdpi.com Similarly, Ranatensin-HL, another peptide from the same frog species, also induced moderate stimulatory effects on both rat urinary bladder and uterus tissues. researchgate.net

Further studies with other novel bombesin-like peptides classified within the ranatensin family have confirmed these contractile effects on rat urinary bladder and uterus smooth muscles. frontiersin.org The potency of these peptides, measured by their half-maximal effective concentration (EC₅₀), varies based on their specific amino acid sequence. For instance, one study found that the substitution of a single amino acid (valine to threonine) resulted in a nearly three-fold increase in potency on these tissues. frontiersin.org

Mechanistic studies suggest these contractile functions are modulated by specific bombesin (B8815690) receptor subtypes. The effects on the rat urinary bladder appear to be mediated by both the NMB receptor (BB1) and the GRP receptor (BB2), whereas the contractile activity in the rat uterus is modulated primarily by the BB2 receptor alone. frontiersin.org

Table 1: Myotropic Effects of Ranatensin-Family Peptides on Isolated Rat Smooth Muscle

| Peptide | Tissue | Pharmacological Effect | Potency (EC₅₀) |

|---|---|---|---|

| Ranatensin-HLa | Rat Bladder | Contraction | 7.1 nM mdpi.com |

| Ranatensin-HLa | Rat Uterus | Contraction | 5.5 nM mdpi.com |

| Ranatensin-HL | Rat Bladder | Contraction | 1-10 nM range researchgate.net |

| Ranatensin-HL | Rat Uterus | Contraction | 1-10 nM range researchgate.net |

| [Asn³,Lys⁶,Thr¹⁰,Phe¹³]³⁻¹⁴-bombesin | Rat Bladder | Contraction | 25.47 ± 22.4 nM frontiersin.org |

| [Asn³,Lys⁶,Thr¹⁰,Phe¹³]³⁻¹⁴-bombesin | Rat Uterus | Contraction | 22.64 ± 9.7 nM frontiersin.org |